molecular formula C11H13FN2O4 B2718962 Tert-butyl (2-fluoro-5-nitrophenyl)carbamate CAS No. 535170-15-1

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate

Cat. No.: B2718962
CAS No.: 535170-15-1
M. Wt: 256.233
InChI Key: ZEAGQPDAEUBUAX-UHFFFAOYSA-N
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Description

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a carbamate-protected aromatic compound featuring a fluorine substituent at the ortho position and a nitro group at the para position on the phenyl ring. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways. This compound is a key intermediate in pharmaceuticals and agrochemicals, where its nitro group can be reduced to an amine for further functionalization.

Properties

IUPAC Name

tert-butyl N-(2-fluoro-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGQPDAEUBUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-fluoro-5-nitrophenyl)carbamate typically involves the reaction of 2-fluoro-5-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-fluoro-5-aminophenylcarbamate.

    Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

Chemistry: Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Its unique structural features make it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-fluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The fluorine and nitro groups on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The tert-butyl carbamate group is a common protective motif in organic synthesis. Below is a comparative analysis of substituents and molecular complexity:

  • Target Compound : Features a simple phenyl ring with ortho-fluoro and para-nitro groups. Its molecular formula is C₁₁H₁₃FN₂O₄ (MW ≈ 280.24 g/mol). The nitro group enhances electrophilic reactivity, making it suitable for reduction to amines .
  • Compound 43 (MW 521.2): Incorporates an imidazo[1,2-a]pyrazine ring, cyano, and methoxypyrazine substituents. The extended heterocyclic system increases steric hindrance and complexity, likely impacting binding affinity in drug candidates .
  • Example in (MW 615.7) : Contains a pyrazolo[3,4-d]pyrimidine core and furan moiety. The fused rings and bulky substituents contribute to its high molecular weight and melting point (163–166°C) .
  • Compound (MW 329.34) : Includes a 2,4-difluorophenyl group and ketone, offering distinct electronic properties compared to the nitro group in the target compound .
Table 1: Structural and Physical Comparison
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Tert-butyl (2-fluoro-5-nitrophenyl)carbamate 280.24 2-Fluoro, 5-nitro phenyl Not reported
Compound 43 521.2 Imidazo-pyrazine, cyano, methoxypyrazine Not reported
Example in 615.7 Pyrazolo-pyrimidine, furan 163–166
Compound 329.34 2,4-Difluorophenyl, ketone Not reported

Reactivity and Functional Group Influence

  • Nitro Group (Target Compound): Facilitates reduction to amines (e.g., catalytic hydrogenation), a critical step in drug intermediate synthesis. This contrasts with Compound 43, where the cyano group may undergo hydrolysis to carboxylic acids .
  • Fluorine Substituents : The ortho-fluoro group in the target compound enhances electron-withdrawing effects, directing electrophilic substitution. In contrast, ’s 2,4-difluorophenyl group offers steric and electronic modulation for ketone reactivity .

Biological Activity

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity and potential applications in drug development. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction conditions are generally mild, allowing for the isolation of the product through recrystallization. Characterization techniques include nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound.

This compound exhibits biological activity primarily through enzyme inhibition. The fluorine atom in its structure enhances binding affinity to specific enzymes, making it a valuable tool in studying enzyme kinetics and protein interactions. The compound can inhibit certain enzymes by occupying their active sites, thereby preventing substrate interaction and subsequent catalytic activity. This mechanism is crucial for its application in drug discovery, particularly in targeting pathways involved in cancer and other diseases.

Biological Activity

Enzyme Inhibition : Research indicates that this compound effectively inhibits various enzymes, which can be exploited for therapeutic purposes. For instance, studies have demonstrated its ability to inhibit proteases involved in cancer progression.

Protein Interactions : The compound has been used to explore protein-protein interactions, providing insights into cellular mechanisms and potential therapeutic targets. Its unique structure allows it to interact selectively with proteins, which is essential for developing targeted therapies.

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on specific proteases.
    • Methodology : Enzyme assays were conducted using varying concentrations of this compound.
    • Findings : The compound showed significant inhibition at concentrations as low as 10 µM, with IC50 values indicating strong potency against target enzymes.
  • Cellular Studies :
    • Objective : To assess the impact on cancer cell lines.
    • Methodology : SK-OV-3 ovarian cancer cells were treated with the compound at different concentrations.
    • Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.

Data Table

ParameterValue
Synthesis MethodReaction with tert-butyl chloroformate
Characterization TechniquesNMR, MS, IR
Enzyme Inhibition IC5010 µM
Cell Line UsedSK-OV-3
Observed EffectDose-dependent viability reduction

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